

# Application Notes and Protocols for Live-Cell Imaging with TCO Linkers

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## Compound of Interest

Compound Name: (R,E)-TCO-PEG8-NHS ester

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## Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, offering an exceptionally fast and specific method for labeling biomolecules in living systems without the need for a catalyst. [1] This "click chemistry" approach allows for the precise attachment of imaging probes, such as fluorophores, to TCO-modified targets within the complex cellular environment. [1][2] The high reaction rates and bioorthogonality of the TCO-tetrazine ligation minimize interference with natural cellular functions, making it an ideal tool for a wide range of applications, from fundamental cell biology to drug development. [2][3][4]

A key advantage of this system is the potential for a "fluorogenic response." [5] Many tetrazine-dye conjugates exhibit fluorescence quenching, which is alleviated upon reaction with a TCO group, leading to a significant increase in the fluorescence signal and a high signal-to-noise ratio, sometimes enabling wash-free imaging. [5][6] This application note provides detailed

protocols for live-cell imaging using TCO linkers and summarizes key quantitative data to aid in experimental design and optimization.

## Key Applications

- **Pre-targeted Cell Surface Labeling:** Antibodies or other ligands modified with TCO can be used to label specific cell surface receptors. Subsequent addition of a tetrazine-fluorophore conjugate allows for precise visualization.[6]
- **Imaging the Cytoskeleton:** Phalloidin, a toxin that binds to actin filaments, can be conjugated to TCO. This enables the subsequent labeling and visualization of the actin cytoskeleton in living cells with tetrazine-dyes.[7]
- **Small Molecule Tracking:** Bioactive small molecules can be modified with TCO to track their localization and interactions within live cells.[3]
- **Click-to-Release Drug Delivery:** The TCO-tetrazine reaction can be engineered to trigger the release of a caged therapeutic agent at a specific target site, offering a strategy for targeted drug delivery.[8]

## Quantitative Data Summary

The following tables summarize key quantitative data for the TCO-tetrazine ligation to facilitate experimental design.

Parameter	Value	Conditions	Reference
Second-Order Rate Constant ( $k_2$ )	Up to 30,000 $M^{-1}s^{-1}$	Varies with TCO and tetrazine structure, solvent, and temperature.	[6]
	2,000 $M^{-1}s^{-1}$	3,6-di(2-pyridyl)-s-tetrazine with TCO in 9:1 MeOH:water.	[3]
	13,090 $M^{-1}s^{-1}$	A specific tetrazine derivative with a TCO derivative at 37°C in PBS.	[3]
	>50,000 $M^{-1}s^{-1}$	Identified as a strong indicator for successful pretargeting in vivo.	[9]
Fluorescence Turn-On Ratio	15-40	For shorter wavelength absorbing dyes (ATTO425, ATTO465, ATTO488) upon reaction with TCO*-Lys.	[7]

Component	Typical Concentration Range	Typical Incubation Time	Notes
TCO-functionalized Targeting Molecule	Nanomolar to low Micromolar	30-60 minutes at 37°C	Optimal concentration and time should be determined empirically.
Tetrazine-Fluorophore Conjugate	1-10 µM	10-30 minutes at 37°C	For fluorogenic probes, imaging can often be performed without washing.
TCO-biotin (for cell surface labeling)	0.25 mmol/L	30 minutes	Followed by immunostaining with streptavidin-fluorophore.[8]
H-Tet-Cy5 (for labeling TCO-Lys)	1.5 µM	10 minutes	Optimal concentration for labeling genetically encoded TCO-Lys.[7]

## Experimental Protocols

### Protocol 1: General Two-Step Labeling of Live Cells for Imaging

This protocol outlines a general workflow for labeling live cells using a TCO-modified targeting molecule (e.g., an antibody) and a tetrazine-fluorophore conjugate.

Materials:

- Live cells cultured on glass-bottom dishes suitable for microscopy.
- TCO-functionalized targeting molecule (e.g., TCO-antibody).
- Tetrazine-fluorophore conjugate.

- Anhydrous Dimethylsulfoxide (DMSO).
- Live-cell imaging medium (e.g., phenol red-free DMEM).
- Phosphate-Buffered Saline (PBS), pH 7.4.
- Fluorescence microscope with appropriate filters and environmental chamber.

Procedure:

#### Step 1: Pre-targeting Cells with TCO-functionalized Molecule

- Incubate the live cells with the TCO-functionalized targeting molecule in live-cell imaging medium at an optimized concentration (typically in the nanomolar to low micromolar range) for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator.
- Gently wash the cells two to three times with warm PBS or live-cell imaging medium to remove any unbound TCO-reagent.

#### Step 2: Labeling with Tetrazine-Fluorophore

- Prepare a stock solution of the tetrazine-fluorophore conjugate in anhydrous DMSO.
- Dilute the tetrazine-fluorophore conjugate in live-cell imaging medium to the desired final concentration (typically 1-10 μM).
- Add the tetrazine solution to the pre-targeted cells and incubate for 10-30 minutes at 37°C, protected from light.
- For fluorogenic probes, imaging can be performed directly. For non-fluorogenic probes, wash the cells two to three times with warm live-cell imaging medium to remove unbound tetrazine-fluorophore.
- Add fresh, pre-warmed imaging medium to the cells and proceed with imaging.

## Protocol 2: Imaging the Actin Cytoskeleton with TCO-Phalloidin

This protocol describes the labeling of the actin cytoskeleton in fixed cells using TCO-phalloidin and a tetrazine-dye. While this protocol is for fixed cells, the same principle can be adapted for live-cell imaging with cell-permeable TCO-actin probes.

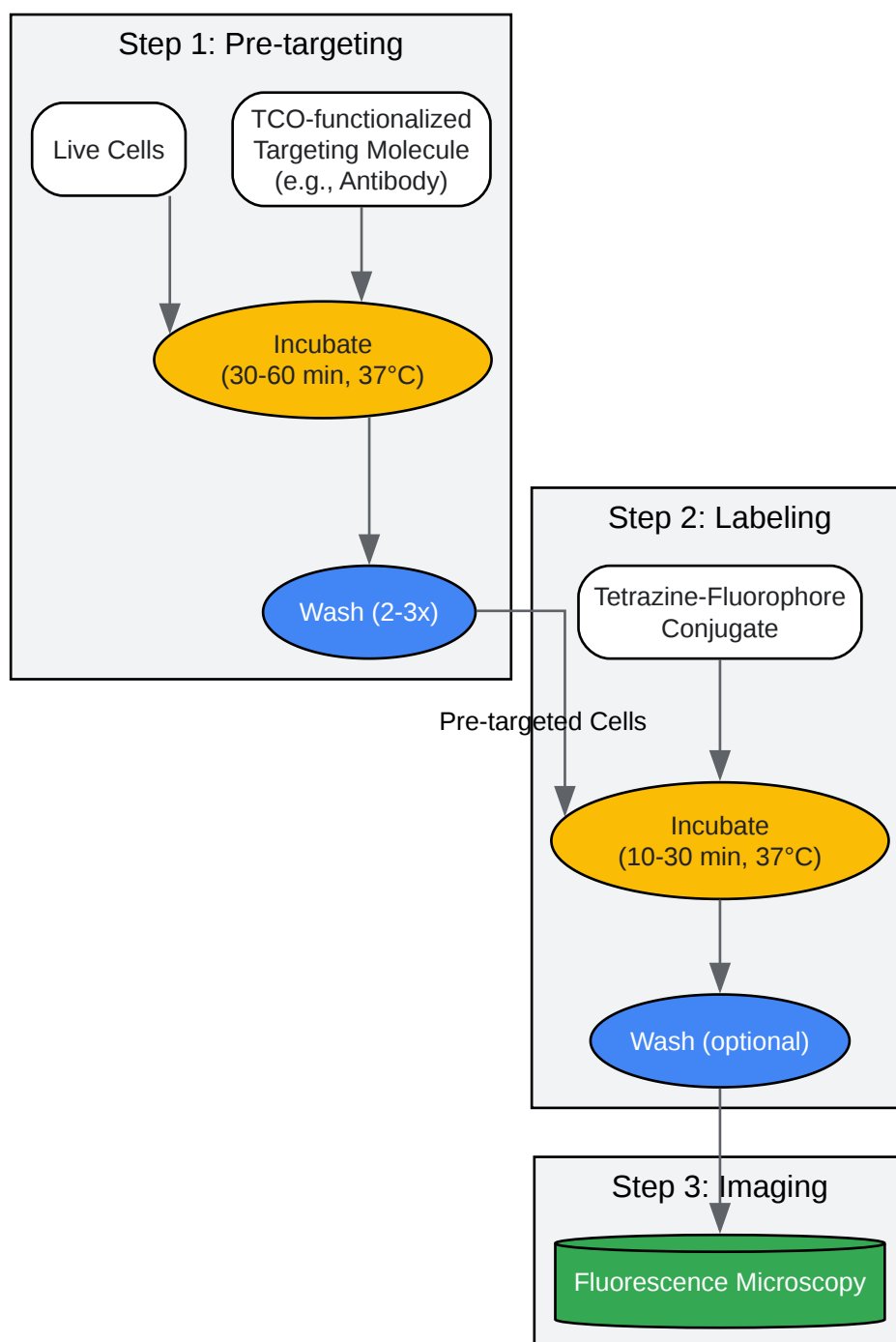
Materials:

- Fixed and permeabilized cells on coverslips.
- TCO-phalloidin.
- Tetrazine-fluorophore conjugate.
- PBS, pH 7.4.
- Mounting medium.
- Fluorescence microscope.

Procedure:

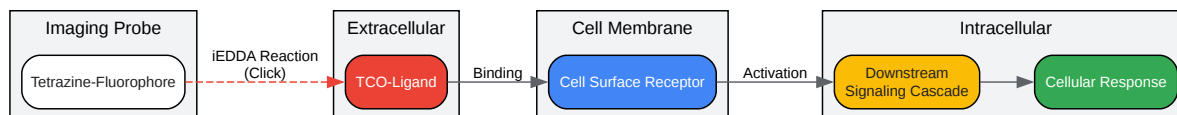
- After fixation and permeabilization, incubate the cells with TCO-phalloidin (e.g.,  $\sim 0.5 \mu\text{M}$ ) for 1 hour at room temperature.[\[4\]](#)
- Wash the cells two to three times with PBS.
- Incubate the cells with the tetrazine-fluorophore conjugate (e.g.,  $3 \mu\text{M}$ ) for 10 minutes at room temperature.[\[7\]](#)
- For fluorogenic probes, imaging can be performed directly without a washing step.[\[7\]](#) For other probes, wash the cells two to three times with PBS.
- Mount the coverslips onto microscope slides using a suitable mounting medium and proceed with imaging.

## Visualizations



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Caption: Experimental workflow for two-step live-cell imaging.



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Caption: TCO-Tetrazine ligation for imaging cell signaling.

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